Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate
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Overview
Description
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The compound belongs to the family of tropane alkaloids , which are known to interact with various receptors in the nervous system, such as muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Tropane alkaloids, in general, are known to act as competitive antagonists at postganglionic muscarinic receptor sites of the parasympathetic nervous system . They inhibit the action of acetylcholine and other cholinergic stimuli at these receptors, which can lead to various physiological effects.
Biochemical Pathways
Tropane alkaloids are known to influence the cholinergic system , which involves numerous biochemical pathways related to the synthesis, release, and degradation of acetylcholine, a key neurotransmitter.
Result of Action
The interaction of tropane alkaloids with the cholinergic system can lead to a wide array of effects, depending on the specific receptors involved and the location of these receptors in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and natural products.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as:
Tropane alkaloids: These include well-known compounds like hyoscyamine, scopolamine, and cocaine, which share the 8-azabicyclo[3.2.1]octane core structure.
2-Azabicyclo[3.2.1]octane derivatives: These compounds also feature a bicyclic structure with significant potential in drug discovery.
Uniqueness
Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-12-6-7-13(18)11-16(10-12)8-4-5-9-17-16/h12-13,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMUGSNHQZRLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CCCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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